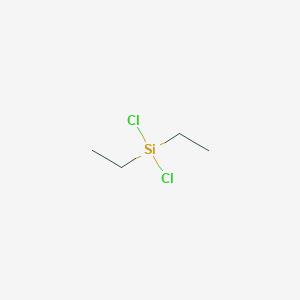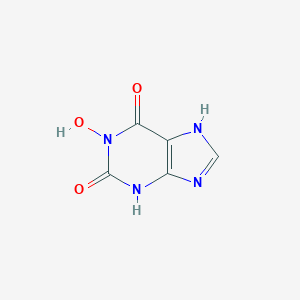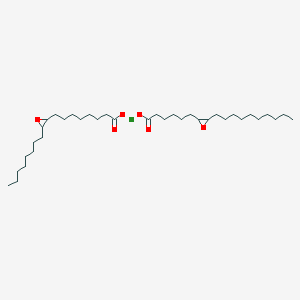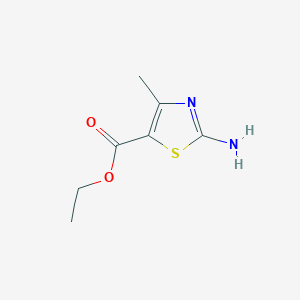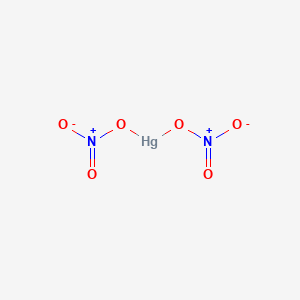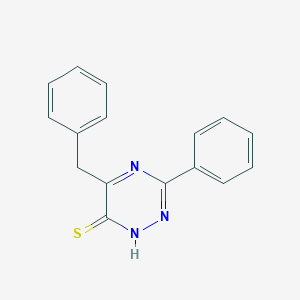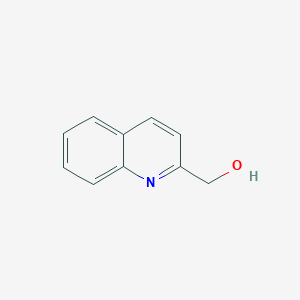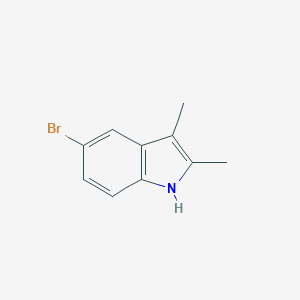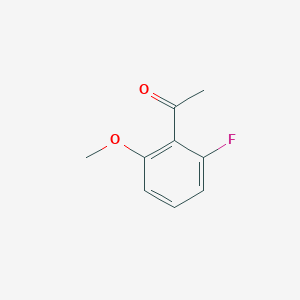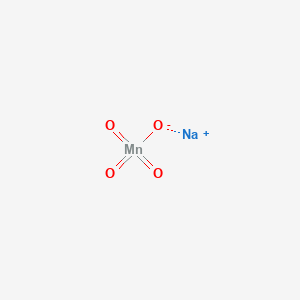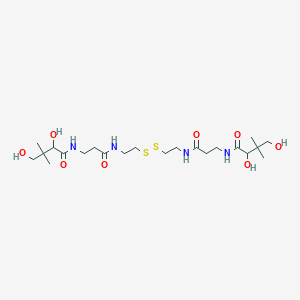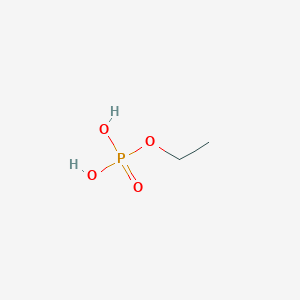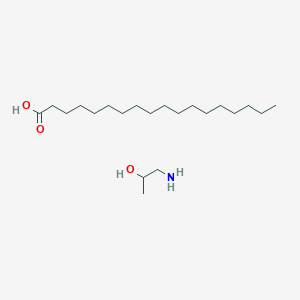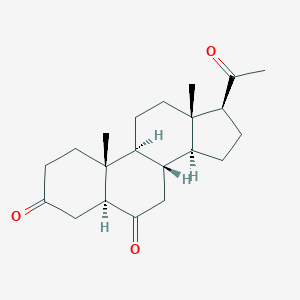
5alpha-Pregnane-3,6,20-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Pregnane-3,6,20-trione (5-PT) is a naturally occurring steroid hormone that plays an important role in various physiological processes. It is a metabolite of progesterone and is also known as pregnenolone-20-one. 5-PT has been studied extensively due to its potential applications in medical and scientific research.
作用機序
The mechanism of action of 5-PT involves its interaction with various cellular receptors and enzymes. It has been found to bind to the progesterone receptor, which plays a key role in the regulation of various physiological processes. 5-PT has also been found to inhibit the activity of enzymes such as 11beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which are involved in the metabolism of steroid hormones.
生化学的および生理学的効果
5-PT has been found to have various biochemical and physiological effects. It has been shown to increase the production of cortisol, a hormone that plays a key role in the regulation of the immune system and stress response. Additionally, 5-PT has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 5-PT in lab experiments is its ability to modulate the activity of various cellular receptors and enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-PT is its potential toxicity at high concentrations. Additionally, the effects of 5-PT may vary depending on the type of cells or tissues used in the experiments.
将来の方向性
There are several future directions for the study of 5-PT. One area of research is the development of new drugs and therapies based on the properties of 5-PT. Additionally, further studies are needed to understand the mechanism of action of 5-PT and its interactions with various cellular receptors and enzymes. Furthermore, the potential applications of 5-PT in the treatment of various diseases need to be explored in more detail. Finally, the toxicity of 5-PT at high concentrations needs to be further investigated to ensure its safety in medical and scientific research.
Conclusion
In conclusion, 5-PT is a naturally occurring steroid hormone that has potential applications in medical and scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 5-PT.
合成法
5-PT can be synthesized from progesterone through a series of chemical reactions. The synthesis involves the oxidation of the C20 position of progesterone to form 5-PT. The process is carried out using various oxidizing agents such as chromic acid, potassium permanganate, and selenium dioxide. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
科学的研究の応用
5-PT has been used in various scientific research studies due to its potential applications in medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-PT has also been used in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used in the development of new drugs and therapies.
特性
CAS番号 |
1923-27-9 |
|---|---|
製品名 |
5alpha-Pregnane-3,6,20-trione |
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
(5S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,20+,21+/m0/s1 |
InChIキー |
MRURHGKZPVRRKA-UBYIZVQESA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



